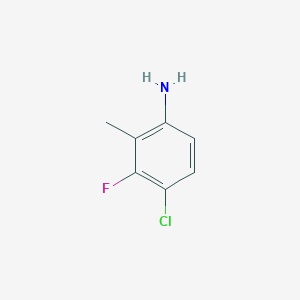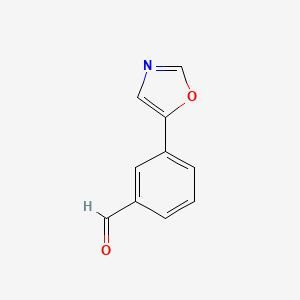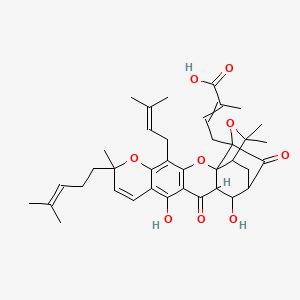![molecular formula C42H28N6 B3081184 2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine CAS No. 1097652-83-9](/img/structure/B3081184.png)
2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine is a useful research compound. Its molecular formula is C42H28N6 and its molecular weight is 616.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine is the electron transport layer in organic light-emitting diodes (OLEDs) . This compound plays a crucial role in the efficient transport of electrons within the device.
Mode of Action
4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine interacts with its target by facilitating the movement of electrons. It is an electron-deficient compound , which allows it to effectively transport electrons within the OLED structure.
Biochemical Pathways
The compound is involved in the electron transport pathway within OLEDs. By facilitating the movement of electrons, it contributes to the overall efficiency of the device. The downstream effects include improved light emission and device performance .
Result of Action
The action of 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine results in the efficient transport of electrons within OLEDs. This leads to improved light emission and overall device performance .
Action Environment
The action of this compound is influenced by the environment within the OLED device. Factors such as substrate rotation speed and evaporation angle during the device fabrication process can affect the growth of nanostructures of the compound . These nanostructures can, in turn, influence the outcoupling and efficiency improvement of OLEDs .
Properties
IUPAC Name |
4,6-bis(3,5-dipyridin-4-ylphenyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N6/c1-2-4-33(5-3-1)42-47-40(38-24-34(29-6-14-43-15-7-29)22-35(25-38)30-8-16-44-17-9-30)28-41(48-42)39-26-36(31-10-18-45-19-11-31)23-37(27-39)32-12-20-46-21-13-32/h1-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVALUXWPWFEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CC(=C3)C4=CC=NC=C4)C5=CC=NC=C5)C6=CC(=CC(=C6)C7=CC=NC=C7)C8=CC=NC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B3081122.png)





![Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II)](/img/structure/B3081192.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3081198.png)
![1-{[(3-Methylphenyl)amino]carbonyl}proline](/img/structure/B3081200.png)



